molecular formula C8H11BrF2N2O B2895797 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1856061-76-1

4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2895797
CAS RN: 1856061-76-1
M. Wt: 269.09
InChI Key: JOKAPDVHIBXBNH-UHFFFAOYSA-N
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Description

4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant interest in scientific research due to its potential use in various fields. This pyrazole derivative is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound may act as an inhibitor of specific enzymes or proteins involved in various biological processes such as cell division, inflammation, and neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole has various biochemical and physiological effects depending on the specific application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agrochemicals, it has been shown to inhibit the growth of specific weeds and fungi. In materials science, it has been shown to have specific properties such as high thermal stability and solubility in organic solvents.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments include its high yield of synthesis, its potential as a drug candidate, and its specific properties in materials science. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity in biological systems.

Future Directions

For 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole research include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential use in other fields such as nanotechnology and catalysis. Additionally, studies on the toxicity and safety of this compound in biological systems are needed to fully understand its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-5-(propoxymethyl)-1H-pyrazole with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at an elevated temperature. The yield of the reaction is around 60-70%.

Scientific Research Applications

4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole has been studied for its potential use in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. In agrochemicals, it has been studied for its potential as a herbicide and fungicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-bromo-1-(difluoromethyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2N2O/c1-2-3-14-5-7-6(9)4-12-13(7)8(10)11/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKAPDVHIBXBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole

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